![molecular formula C18H19N5O5S B2451454 7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-83-4](/img/structure/B2451454.png)

7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

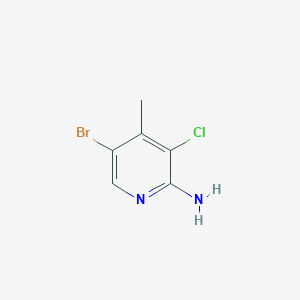

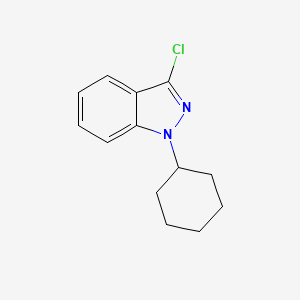

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This particular compound has additional functional groups attached to the pyrimidine ring, including a furan ring, a morpholino group, and a thioether group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of the pyrimidine ring. The presence of the furan ring, which is also aromatic, could contribute to the overall stability of the molecule .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms . The reactivity of this specific compound would also be influenced by the other functional groups present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino group could increase its solubility in water .Aplicaciones Científicas De Investigación

Biological Applications

CCG-30108 exhibits promising biological activities, making it relevant for several applications:

a. Medicinal Chemistry: CCG-30108 has been studied extensively in medicinal chemistry. Its potential as a drug candidate lies in its ability to interact with specific biological targets. Researchers explore its binding affinity, selectivity, and pharmacokinetics to develop novel therapies.

b. Anticancer Properties: The compound’s unique structure suggests potential anticancer activity. Investigations focus on its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Researchers aim to exploit its properties for targeted cancer therapies.

c. Antimicrobial Activity: CCG-30108 may exhibit antimicrobial effects against bacteria, fungi, or viruses. Researchers evaluate its potency, spectrum of activity, and safety profile. Applications include developing new antibiotics or antiviral agents.

d. Anti-inflammatory Potential: Inflammation plays a role in various diseases. CCG-30108’s anti-inflammatory properties are of interest. Studies explore its impact on inflammatory pathways, cytokine production, and tissue damage.

e. Neuroprotection: The compound’s structure suggests neuroprotective potential. Researchers investigate its effects on neuronal cells, synaptic function, and neurodegenerative diseases. Applications include Alzheimer’s and Parkinson’s disease research.

f. Cardiovascular Applications: CCG-30108’s impact on cardiovascular health is explored. Researchers study its effects on blood vessels, heart function, and potential applications in treating hypertension or ischemic conditions.

g. Chemical Biology: CCG-30108 serves as a valuable tool in chemical biology studies. Researchers use it to probe biological processes, validate drug targets, and understand cellular pathways.

Mecanismo De Acción

Target of Action

CCG-30108, also known as 7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-30108 interacts with its targets by inhibiting the RhoA pathway-mediated signaling and activation of the serum response factor (SRF) transcription . It acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .

Biochemical Pathways

The compound affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Result of Action

CCG-30108 has shown to selectively stimulate apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines . It also inhibits Rho-dependent invasion by PC-3 prostate cancer cells . The S-isomer of CCG-30108 exhibited higher inhibitory effects on the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration of fibroblasts and B16F10 melanoma cells .

Action Environment

The action, efficacy, and stability of CCG-30108, like many other compounds, can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .

Direcciones Futuras

Propiedades

IUPAC Name |

7-(furan-2-yl)-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5S/c1-21-15-13(17(25)22(2)18(21)26)16(20-14(19-15)11-4-3-7-28-11)29-10-12(24)23-5-8-27-9-6-23/h3-4,7H,5-6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHIXTOGGLQSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2451376.png)

![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2451377.png)

![4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2451378.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2451383.png)

![6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2451389.png)